N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused to a thiazole ring, with a sulfonamide-substituted benzamide group at the 4-position.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-9-7-13(8-10-14)18(24)23-20-22-16(11-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-12H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNKJWJZZVFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Benzoyl Chloride Intermediate
The synthesis begins with the preparation of the sulfonylated benzoyl chloride intermediate.
Reaction Scheme :
- 4-Methylbenzene-1-sulfonyl chloride is reacted with chlorobenzene under AlCl₃ catalysis at reflux to form 1-chloro-4-tosylbenzene .
- Oxidation of the sulfone intermediate using CrO₃ in glacial acetic acid yields 4-[(4-chlorophenyl)sulfonyl]benzoic acid .
- Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride .
Key Conditions :
- Temperature : Reflux (110–120°C) for sulfonylation.
- Catalyst : Anhydrous AlCl₃ (1.2 equiv).
- Oxidizing Agent : CrO₃ in acetic acid (3:1 v/v).
Formation of Thiazole-Benzo[d]thiazole Hybrid
The thiazole-benzo[d]thiazole scaffold is constructed via cyclocondensation.
Procedure :
- 2-Aminobenzothiazole is coupled with 2-bromo-4-carboxythiazole using CuI/1,10-phenanthroline catalysis in dimethylformamide (DMF) at 100°C.
- The resulting intermediate undergoes Robinson–Gabriel cyclization with POCl₃ to form the 4-(benzo[d]thiazol-2-yl)thiazol-2-amine core.
Optimization Notes :
- Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes.
- Solvent : DMF enhances nucleophilic substitution efficiency.
Amidation with Sulfonylated Benzoyl Chloride
The final step involves coupling the thiazole-benzo[d]thiazole amine with the sulfonylated benzoyl chloride.
Reaction Conditions :
- Base : 4-Methylmorpholine (2.5 equiv) in dichloromethane (DCM) at 0–5°C.
- Coupling Agent : Ethyl chloroformate (1.1 equiv) facilitates amide bond formation.
Workup :
- Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Agents: The benzothiazole and thiazole moieties are known for their antimicrobial properties.
Cancer Research: Potential use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Dye and Pigment Production: The compound’s structure allows for the development of novel dyes and pigments.
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzothiazole and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Structural Diversity: The target compound shares a benzamide-thiazole core with sulfonyl substitutions, akin to 2D216 and 2D291. However, its unique benzo[d]thiazol-2-yl-thiazole fusion distinguishes it from simpler aryl-thiazole derivatives (e.g., p-tolyl in CAS 919846-95-0) . Substituents like isopropylsulfonyl (target compound) vs.
Biological Activity: Compounds with sulfonamide groups (e.g., 2D291, Compound 50) demonstrate immune-enhancing effects via NF-κB pathway activation, suggesting the target compound may similarly potentiate adjuvant therapies .
Synthetic Feasibility :
- The synthesis of analogous compounds (e.g., 11, 12a) involves coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids) or nucleophilic substitutions, achieving moderate yields (53–55%). The target compound’s synthesis would likely require similar methodologies .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₄N₂O₂S₃
- Key Functional Groups : Benzothiazole, thiazole, sulfonamide
1. Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. A study synthesized various derivatives based on benzothiazole and assessed their AChE inhibitory activities. The compound exhibited promising results with an IC50 value indicating effective inhibition, suggesting a mechanism that may enhance acetylcholine levels in the brain .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | AChE inhibition |
2. Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests against various bacterial strains demonstrated significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
3. Cytotoxicity and Anticancer Potential
Research indicates that compounds within this class exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting the proliferation of leukemia and solid tumor-derived cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and benzothiazole moieties can enhance anticancer activity .
Case Studies
Case Study 1: Alzheimer's Disease Model
In a recent study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition. Behavioral assessments indicated enhanced memory retention compared to untreated controls.
Case Study 2: Antibacterial Efficacy
A series of experiments conducted on infected mice showed that administration of the compound led to a significant reduction in bacterial load compared to standard antibiotic treatments. Histological analysis revealed less tissue damage and inflammation in treated groups .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling of benzamide derivatives with thiazole intermediates under nitrogen/argon atmospheres to prevent oxidation .
- Sulfonylation of the benzamide core using isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization Tips:
- Use anhydrous solvents (e.g., DMF, DCM) and controlled temperatures (0–60°C) to minimize side reactions .
- Monitor reactions via TLC or HPLC to terminate at peak product formation .
Basic: Which spectroscopic and analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), thiazole carbons (δ 150–160 ppm), and sulfonyl groups (δ 110–120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Compare observed values (e.g., 150–180°C) with literature to detect impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., methylsulfonyl vs. isopropylsulfonyl) or benzothiazole groups to assess impact on target binding .
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases) based on sulfonyl and thiazole pharmacophores .
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with IC50 values .
Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and bioavailability to identify rapid clearance or poor absorption .
- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Mechanistic Reassessment : Validate target engagement in vivo via Western blotting (e.g., phospho-kinase levels) or PET imaging .
Advanced: What enzymatic assays are suitable for elucidating kinase inhibition mechanisms?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization to measure ATPase activity inhibition (e.g., EGFR, VEGFR2) .
- Cellular Pathway Analysis : Quantify downstream markers (e.g., p-AKT, p-ERK) via ELISA in treated vs. untreated cells .
- Competitive Binding Studies : Perform SPR (Surface Plasmon Resonance) to determine binding kinetics (KD, Kon/Koff) .
Basic: What in vitro models are appropriate for preliminary anticancer activity screening?
Methodological Answer:
- Cytotoxicity Assays : Use MTT/WST-1 assays on adherent cell lines (e.g., A549, HepG2) with 48–72 hr exposure .
- Apoptosis Detection : Employ Annexin V/PI staining and flow cytometry to quantify early/late apoptotic populations .
- Clonogenic Assays : Assess long-term proliferation inhibition post-treatment .
Advanced: How can metabolic stability and pharmacokinetics be evaluated to improve drug-likeness?
Methodological Answer:
- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over 60 minutes .
- Caco-2 Permeability : Assess intestinal absorption using monolayer models (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
